2-CHLOROBIPHENYL-CHLOROPHENYL-RING-UL-
Description
The compound "2-CHLOROBIPHENYL-CHLOROPHENYL-RING-UL-" (hereafter referred to by its systematic nomenclature for clarity) is a chlorinated biphenyl derivative featuring a chlorophenyl moiety integrated into a silica hybrid matrix. This structure is synthesized via co-condensation of tetraethoxysilane (TEOS) and 4-chlorophenyltriethoxysilane (ClPhTEOS), where the chlorophenyl group contributes to unique morphological and chemical properties . The chlorophenyl ring introduces steric and electronic effects, influencing intermolecular interactions such as hydrogen bonding and C–H···π interactions, as observed in crystallographic studies .
Properties
CAS No. |
108321-69-3 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 |
Synonyms |
2-CHLOROBIPHENYL-CHLOROPHENYL-RING-UL- |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chlorophenol
- Structure: A simpler chlorinated aromatic compound with a single chlorine substituent on the phenol ring.
- Key Differences: Unlike the biphenyl-silica hybrid, 2-chlorophenol lacks the inorganic silica backbone, reducing its thermal stability and limiting its utility in high-temperature applications. Its solubility in polar solvents (e.g., water) is higher due to the hydroxyl group, whereas the hybrid material is hydrophobic .
4-Chlorophenyltriethoxysilane (ClPhTEOS) Derivatives
- Structure : Precursor to the hybrid material, featuring a chlorophenyl group bonded to a silane backbone.
- When co-condensed with TEOS, it creates xerogels with enhanced surface areas (~300–500 m²/g) and pore volumes (0.5–1.2 cm³/g) compared to non-chlorinated analogues, which exhibit lower adsorption capacities .
Polychlorinated Biphenyls (PCBs)
- Structure : Fully organic biphenyls with multiple chlorine substituents.
- Key Differences : PCBs are environmentally persistent pollutants, whereas the silica hybrid is engineered for controlled degradation. The hybrid’s silica matrix reduces bioaccumulation risks while maintaining the electronic properties of chlorinated aromatics .
Crystallographic and Interaction Analysis
A comparative analysis of chlorophenyl-containing compounds reveals distinct intermolecular interactions:
| Compound | Key Interactions | Bond Lengths/Å | Dihedral Angles/° | Environment |
|---|---|---|---|---|
| 2-CHLOROBIPHENYL-UL- | C–H···O, C–H···π | 3.66 (C–H···π) | 29.85 (chlorophenyl) | Solid-state matrix |
| 2-Chlorophenol | O–H···O (hydrogen bonding) | 2.70–3.00 | N/A | Aqueous/polar media |
| ClPhTEOS-TEOS Xerogel | Si–O–Si (silica network) | 1.61 (Si–O) | 38.46 (methyl phenyl) | Hybrid xerogel |
Data sourced from crystallographic studies and material characterization .
- Notable Findings: The hybrid material’s chlorophenyl ring exhibits a dihedral angle of 29.85° with the silica matrix, reducing steric hindrance and enhancing π-π stacking capabilities compared to non-chlorinated analogues . Theoretical gas-phase calculations for chlorophenyl derivatives show deviations from experimental solid-state data (e.g., bond angles differ by ~5–10°), highlighting the role of crystal packing forces in stabilizing the hybrid structure .
Research Findings and Implications
- Thermal Stability: The silica hybrid demonstrates thermal stability up to 400°C, outperforming organic PCBs (decomposition at 250–300°C) due to its inorganic framework .
- Reactivity: The chlorophenyl moiety in the hybrid participates in electrophilic substitution reactions, similar to 2-chlorophenol, but with slower kinetics due to steric shielding by the silica matrix .
- Environmental Impact : Unlike PCBs, the hybrid material’s silica backbone mitigates leaching of chlorinated compounds, addressing toxicity concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
